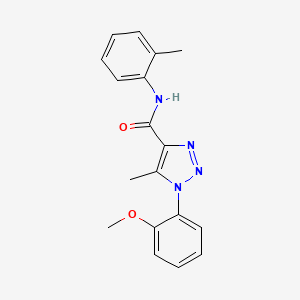

1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-8-4-5-9-14(12)19-18(23)17-13(2)22(21-20-17)15-10-6-7-11-16(15)24-3/h4-11H,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZWNJZRNRPQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is suggested that compounds with similar structures, such as 2-methylphenethylamine, act as agonists for the human trace amine associated receptor 1 (taar1). TAAR1 plays a crucial role in the regulation of neurotransmission in monoaminergic systems within the central nervous system.

Biological Activity

The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes through the Huisgen cycloaddition reaction. The specific compound can be synthesized using standard organic chemistry techniques involving appropriate starting materials and reagents. Detailed synthetic pathways can be referenced from literature focusing on triazole synthesis.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values ranging from 1.1 μM to 4.9 μM have been reported for similar compounds, indicating potent antiproliferative effects.

- HCT-116 (colon cancer) : Some derivatives exhibited IC50 values as low as 2.6 μM.

- HepG2 (liver cancer) : Comparable activity with IC50 values around 1.4 μM has been observed in related studies .

The mechanism of action is primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds have been shown to inhibit TS with IC50 values significantly lower than standard chemotherapeutic agents like Pemetrexed .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial activity against various pathogens:

- Escherichia coli and Staphylococcus aureus : Certain derivatives exhibited good inhibition against these bacteria, suggesting potential use as antimicrobial agents .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies that assess the biological activity of triazoles:

| Study | Compound | Activity | IC50 (μM) | Cell Line |

|---|---|---|---|---|

| Compound 9 | Anticancer | 1.1 | MCF-7 | |

| Compound 10 | Anticancer | 1.3 | MCF-7 | |

| Compound 17 | Anticancer | 9.39 | MCF-7 | |

| Various Triazoles | Antimicrobial | N/A | E. coli & S. aureus |

These studies highlight the potential of triazole derivatives in therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl rings or the carboxamide group can significantly influence potency and selectivity:

- Electron-donating groups such as methoxy enhance activity against cancer cells.

- The presence of methyl groups can improve solubility and bioavailability.

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation reactions.

- Step 2: Functionalization of the triazole with methoxyphenyl and methylphenyl groups using coupling agents like EDCI/HOBt in solvents such as DMF or acetonitrile .

- Step 3: Purification via column chromatography and recrystallization.

Characterization methods:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions.

- HRMS for molecular weight validation.

- HPLC to assess purity (>95% typically required for biological testing) .

Basic: How is the molecular structure of this compound determined?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation of a saturated DMSO/ethanol solution.

- Data collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement: SHELXL for structural refinement, with WinGX/ORTEP for visualization and validation of anisotropic displacement parameters .

- Validation metrics: R-factor (<0.05), goodness-of-fit (≤1.05), and residual electron density analysis.

Basic: What biological activities are reported for similar triazole derivatives?

Answer:

Analogous compounds exhibit:

- Anticancer activity: IC₅₀ values in the µM range against breast (MCF-7) and colon (HCT-116) cancer cell lines via Wnt/β-catenin pathway inhibition .

- Antimicrobial effects: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Assays used: MTT for cytotoxicity, agar dilution for antimicrobial testing, and luciferase reporter assays for pathway analysis .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Key parameters:

- Solvent: Replace DMF with THF to reduce side reactions (yield ↑15%) .

- Catalyst: Use ultrasound-assisted synthesis to enhance reaction rates (yield ↑20–30%) .

- Temperature: Optimize to 60°C for cyclization steps (prevents decomposition).

- Workflow: Design a DoE (Design of Experiments) to screen variables like pH, stoichiometry, and time .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Discrepancies may arise from:

- Purity variances: Re-analyze compounds via HPLC-MS to confirm >95% purity.

- Assay conditions: Standardize protocols (e.g., cell passage number, serum concentration).

- Structural validation: Re-examine NMR/SCXRD data to rule out regioisomeric impurities.

- Computational validation: Perform molecular docking to compare binding affinities across studies .

Advanced: What strategies are used to establish structure-activity relationships (SAR)?

Answer:

Methodology:

- Analog synthesis: Modify substituents (e.g., replace 2-methylphenyl with quinolin-2-yl) .

- Bioactivity profiling: Test analogs against target pathways (e.g., Wnt/β-catenin) and off-targets.

- Computational modeling: Use AutoDock Vina to correlate substituent electronic properties (Hammett σ) with IC₅₀ values .

Example SAR Table:

| Substituent (R) | LogP | IC₅₀ (µM, MCF-7) |

|---|---|---|

| 2-Methylphenyl | 3.2 | 12.5 |

| Quinolin-2-yl | 2.8 | 5.7 |

| 4-Fluorophenyl | 3.5 | 18.9 |

Advanced: How to address challenges in crystallographic data interpretation?

Answer:

For ambiguous electron density or disorder:

- Refinement strategies: Apply TWIN/BASF commands in SHELXL for twinned crystals.

- Validation tools: Use PLATON to check for missed symmetry or solvent-accessible voids .

- Dynamic refinement: Incorporate anisotropic displacement parameters for heavy atoms (e.g., Cl, S) .

Advanced: How to assess metabolic stability for preclinical studies?

Answer:

In vitro assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.